CCR6 inhibitor 1
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Overview
Description
CCR6 inhibitor 1 is a potent and selective inhibitor of the chemokine receptor CCR6. This receptor is involved in various biological processes, including immune responses and inflammation. This compound has shown efficacy in inhibiting the migration of cells that express CCR6, making it a valuable tool in the study of autoimmune diseases and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CCR6 inhibitor 1 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific groups that enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: CCR6 inhibitor 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
CCR6 inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study the structure and function of CCR6 and its role in various chemical pathways.
Biology: Helps in understanding the migration and activation of immune cells, particularly in inflammatory and autoimmune diseases.
Medicine: Potential therapeutic applications in treating conditions like psoriasis, multiple sclerosis, and certain cancers by inhibiting the CCR6 receptor.
Industry: Used in the development of new drugs and therapeutic agents targeting CCR6-related pathways
Mechanism of Action
CCR6 inhibitor 1 exerts its effects by binding to the CCR6 receptor, thereby blocking its interaction with its natural ligand, CCL20. This inhibition prevents the activation of downstream signaling pathways, including the inhibition of extracellular signal-regulated kinase (ERK) phosphorylation. The primary molecular targets are the G protein-coupled receptor pathways, which play a crucial role in cell migration and immune response .
Comparison with Similar Compounds
Compound 35: A picolinamide derivative that inhibits human B cell migration and ERK phosphorylation induced by CCL20.
OXM1 and OXM2: Oxomorpholine analogues that selectively inhibit CCR6 by binding to an extracellular allosteric pocket.
Uniqueness of CCR6 Inhibitor 1: this compound is unique due to its high selectivity and potency for the CCR6 receptor, with significantly lower activity against other chemokine receptors like CCR1 and CCR7. This selectivity makes it a valuable tool for studying CCR6-specific pathways and developing targeted therapies .
Properties
IUPAC Name |
4-[4-[4-[[5-(trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]sulfonylphenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O3S/c25-24(26,27)17-3-10-22(30-14-17)31-18-4-8-20(9-5-18)35(33,34)19-6-1-15(2-7-19)16-11-12-29-21(13-16)23(28)32/h1-3,6-7,10-14,18,20H,4-5,8-9H2,(H2,28,32)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOZLNNAVQPFBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)C4=CC(=NC=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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